molecular formula C9H15N3O2 B13254910 2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol

2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B13254910
M. Wt: 197.23 g/mol
InChI Key: KGFVXJDKYZOZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol (CAS: 1695045-85-2) is a pyrazole derivative characterized by a 5-amino-substituted pyrazole core, a 3-oxolane (tetrahydrofuran) substituent at the 3-position, and an ethanol moiety at the 1-position. Its molecular formula is C₉H₁₅N₃O₂, with a molecular weight of 197.23 g/mol . This compound is currently under investigation for its utility in medicinal chemistry, particularly in kinase inhibitor development .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

2-[5-amino-3-(oxolan-3-yl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C9H15N3O2/c10-9-5-8(7-1-4-14-6-7)11-12(9)2-3-13/h5,7,13H,1-4,6,10H2

InChI Key

KGFVXJDKYZOZEP-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=NN(C(=C2)N)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s effects are mediated through its binding to enzymes and receptors, modulating their activity and leading to desired biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS) Substituent at Pyrazole 3-Position Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (1695045-85-2) Oxolane (tetrahydrofuran) C₉H₁₅N₃O₂ 197.23 Saturated oxygen ring; moderate hydrophilicity.
2-[5-Amino-3-(3-chlorophenyl)-...] (956230-20-9) 3-Chlorophenyl C₁₁H₁₂ClN₃O 237.69 Halogenated aromatic group; enhanced lipophilicity.
2-[5-Amino-3-(thiophen-2-yl)-...] (sc-345485) Thiophene C₉H₁₁N₃OS ~209.27 Sulfur-containing heterocycle; altered electronic properties.
2-(5-Amino-3-phenyl-...) (14085-42-8) Phenyl C₁₁H₁₃N₃O 203.24 Simple aromatic group; low polarity.
2-[5-Amino-3-(5-methylfuran-2-yl)-...] (1353997-35-9) 5-Methylfuran C₁₀H₁₃N₃O₂ ~207.23 Aromatic oxygen heterocycle; methyl substituent increases steric bulk.
Key Observations:

Substituent Effects on Solubility :

  • The oxolane group in the target compound introduces a saturated oxygen ring, which enhances hydrophilicity compared to aromatic substituents like phenyl () or 3-chlorophenyl (). This property may improve aqueous solubility, a critical factor in drug bioavailability .
  • The thiophene analog () incorporates sulfur, which can influence metabolic stability and electronic distribution but may reduce solubility due to increased lipophilicity.

However, the chlorine atom may also increase molecular weight and metabolic liabilities. The 5-methylfuran derivative () combines aromaticity with a methyl group, offering a balance between electronic effects and steric hindrance.

Molecular Weight Trends :

  • The target compound (197.23 g/mol) and phenyl analog (203.24 g/mol) are lighter than the chlorophenyl derivative (237.69 g/mol), aligning better with Lipinski’s "Rule of Five" for drug-likeness .

Biological Activity

2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol, with the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol, is a compound of significant interest in medicinal chemistry. Its unique structure, characterized by the presence of a pyrazole ring and an oxolane moiety, suggests potential biological activities that warrant investigation.

The compound is synthesized through various methods, typically involving solvents like ethanol or methanol and catalysts such as palladium on carbon. It can undergo several chemical reactions including oxidation, reduction, and nucleophilic substitution, which may further influence its biological activity.

PropertyValue
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
IUPAC Name2-[5-amino-3-(oxolan-3-yl)pyrazol-1-yl]ethanol
InChIInChI=1S/C9H15N3O2/c10-9-5-8(7-1-4-14-6-7)11-12(9)2-3-13/h5,7,13H,1-4,6,10H2
Canonical SMILESC1COCC1C2=NN(C(=C2)N)CCO

The biological activity of 2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol is primarily attributed to its ability to interact with specific molecular targets. The amino group and pyrazole ring facilitate hydrogen bonding and coordination with metal ions, which can modulate enzyme and receptor activities. This interaction may lead to various biochemical outcomes relevant to therapeutic applications.

Antimicrobial Properties

Research indicates that compounds with a pyrazole structure often exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can inhibit bacterial growth and possess antifungal activity. The specific mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Antiviral Activity

Preliminary studies suggest that 2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol may also have antiviral properties. Pyrazole derivatives are known to target viral enzymes or inhibit viral replication mechanisms, making them potential candidates for antiviral drug development .

Anti-inflammatory Effects

Given the structural similarities with known anti-inflammatory agents (e.g., celecoxib), there is a hypothesis that this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes or modulating inflammatory cytokine production. This aspect is crucial for developing treatments for conditions like arthritis or other inflammatory diseases.

Case Studies

A recent study explored the synthesis and biological evaluation of various pyrazole derivatives, including compounds structurally similar to 2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the substituents on the pyrazole ring could enhance biological activity .

Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating their effectiveness in reducing inflammation in animal models. The study highlighted the potential for these compounds in treating chronic inflammatory conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.